molecular formula C19H15FN2O5S2 B2573530 N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide CAS No. 896327-13-2

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2573530
CAS No.: 896327-13-2
M. Wt: 434.46
InChI Key: SSEWUYCTTLCUGF-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is a synthetic small molecule characterized by three key structural motifs:

  • 4-Fluorobenzenesulfonyl group: A sulfonamide derivative with electron-withdrawing fluorine substitution, likely enhancing metabolic stability and influencing electronic properties.
  • 3-Nitrobenzamide: A benzamide derivative with a nitro group at the meta position, contributing to electron-deficient aromatic systems and possible hydrogen-bonding interactions.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S2/c20-14-6-8-16(9-7-14)29(26,27)18(17-5-2-10-28-17)12-21-19(23)13-3-1-4-15(11-13)22(24)25/h1-11,18H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEWUYCTTLCUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the 4-fluorobenzenesulfonyl intermediate, which is then reacted with a thiophene derivative under controlled conditions. The final step involves the introduction of the nitrobenzamide group through a nitration reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted fluorobenzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antileishmanial and Antitrypanosomal Activity :
    The presence of nitro and halogenated groups in compounds similar to N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide has shown promising results against neglected tropical diseases such as leishmaniasis and Chagas disease. Research indicates that derivatives with these functional groups can enhance biological activity, making them potential candidates for new drug development .
    Compound TypeActivityReference
    Nitro DerivativesAntileishmanial
    Halogenated CompoundsAntitrypanosomal
  • Anticancer Properties :
    Similar compounds have demonstrated cytotoxic effects on various cancer cell lines. The incorporation of a nitro group often correlates with increased potency against tumor cells, suggesting that this compound may also possess anticancer properties, warranting further investigation into its mechanism of action and efficacy in vivo.

Material Science Applications

  • Polymer Synthesis :
    The unique structural features of this compound allow it to act as a building block for advanced materials. Its functional groups can facilitate the formation of polymeric materials with enhanced thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and composites.

Case Studies

  • Study on Antileishmanial Activity :
    A study published in Bentham Science highlighted the effectiveness of nitro-substituted compounds against Leishmania species. The findings suggest that compounds with similar structures to this compound could serve as lead molecules in developing new treatments for leishmaniasis .
  • Cytotoxicity Assessment :
    Research conducted on various nitro derivatives indicated significant cytotoxic activity against several cancer cell lines. This compound was among the compounds tested, showing promise in inhibiting cell proliferation, which could lead to its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The fluorobenzene and thiophene moieties contribute to its binding affinity and specificity, while the nitro group may play a role in its reactivity.

Comparison with Similar Compounds

Sulfonamide-Containing Analogues

Compounds with sulfonyl groups exhibit diverse biological activities, often linked to enzyme inhibition or receptor modulation.

Compound Key Features Synthetic Pathway Functional Group Analysis (IR/NMR)
Target Compound 4-Fluorobenzenesulfonyl, thiophen-2-yl ethyl, 3-nitrobenzamide Not explicitly described; likely involves sulfonation, nucleophilic substitution, and amidation. Expected IR: ν(S=O) ~1350–1200 cm⁻¹, ν(NO₂) ~1520–1350 cm⁻¹. 1H-NMR: Thiophene protons ~6.8–7.5 ppm .
Compounds [4–6] () 4-X-phenylsulfonyl, 2,4-difluorophenyl hydrazinecarbothioamides Friedel-Crafts sulfonation followed by hydrazide formation and isothiocyanate coupling. IR: ν(C=S) 1243–1258 cm⁻¹, ν(C=O) 1663–1682 cm⁻¹. NH stretches at 3150–3319 cm⁻¹ .
Rotigotine Hydrochloride () Thiophen-2-yl ethyl, naphthalenol, propylamine Multi-step synthesis with emphasis on stereochemistry. 1H-NMR: Thiophene protons ~6.3–7.2 ppm; hydroxy group confirmed by δ ~5.0 ppm .

Key Differences :

  • The target compound’s 4-fluorobenzenesulfonyl group may confer greater metabolic stability compared to non-fluorinated analogues (e.g., [4–6]) due to reduced oxidative susceptibility .
  • Unlike Rotigotine (a dopamine agonist), the target lacks a hydroxy group critical for CNS receptor binding, suggesting divergent therapeutic applications .

Thiophene-Containing Analogues

Thiophene rings are prevalent in antimicrobial and antitumor agents.

Compound Biological Activity Structural Highlights
Target Compound Unknown (structural similarity suggests potential antimicrobial activity). Thiophen-2-yl ethyl group with sulfonamide and nitrobenzamide.
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] quinolones () Antibacterial (e.g., Staphylococcus aureus). Bromine substitution enhances lipophilicity and membrane penetration .
β-Hydroxythiofentanyl () Opioid receptor agonist (analgesic). Thiophen-2-yl ethyl linked to piperidine; hydroxy group critical for potency.

Key Differences :

  • The target’s 3-nitrobenzamide contrasts with the quinolone core in , which is essential for topoisomerase inhibition in bacteria.
  • β-Hydroxythiofentanyl’s piperidine moiety and hydroxy group are absent in the target, likely precluding opioid activity .

Nitrobenzamide Derivatives

Nitro groups influence electronic properties and bioactivity.

Compound Application Nitro Group Position
Target Compound Hypothesized: Antimicrobial or enzyme inhibition. Meta (3-nitro) on benzamide.
N-(2-Amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide () Kinase inhibition (FLT3 structure docking). Ortho (3-nitro) relative to amine; trifluoromethyl enhances hydrophobicity.
5-Nitrothiophene derivatives () Antimicrobial (multidrug-resistant S. aureus). Nitro on thiophene ring; enhances redox activity.

Key Differences :

  • The target’s meta-nitrobenzamide may create a distinct electronic profile compared to ortho-nitro analogues, affecting binding pocket interactions .

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a protein kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C22H20FNO4S
  • Molecular Weight : 459.53 g/mol
  • Melting Point : 150-152°C
  • Solubility : 3-5 mg/mL in DMSO

The compound features a fluorobenzenesulfonyl group and a thiophene ring, which are critical for its biological interactions.

This compound primarily acts as an inhibitor of the p21-activated kinase 1 (PAK1), which plays a significant role in cell signaling pathways related to cell proliferation, migration, and survival. By inhibiting PAK1, this compound can potentially disrupt these processes in cancer cells, leading to reduced tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10PAK1 inhibition leading to apoptosis
A549 (Lung Cancer)12Disruption of cell migration
HeLa (Cervical Cancer)8Induction of cell cycle arrest

These results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms, primarily by targeting PAK1.

Case Studies

  • Breast Cancer Model : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to increased apoptosis markers and decreased PAK1 activity.
  • Lung Cancer Xenografts : In vivo studies using A549 xenograft models revealed that administration of the compound led to a marked decrease in tumor size. Histological analysis indicated reduced proliferation and increased apoptosis within the tumors.

Safety Profile

Preliminary toxicity assessments have indicated a favorable safety profile for this compound. In vitro tests on normal human cells demonstrated no significant cytotoxic effects at concentrations that were effective against cancer cells. This suggests potential for therapeutic use with minimal side effects.

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